![molecular formula C24H28N4O5 B6517439 4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide CAS No. 899908-58-8](/img/structure/B6517439.png)
4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide
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Overview
Description
4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.20597001 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of C27H31N4O6 and a molecular weight of approximately 507.6 g/mol. Its structure includes a tetrahydroquinazoline core and a furan moiety, which are known for their pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H31N4O6 |
Molecular Weight | 507.6 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
CAS Number | 899910-62-4 |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of tetrahydroquinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
2. Antimicrobial Properties
Compounds containing quinazoline and furan moieties have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
3. Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for several enzymes involved in disease processes. For example:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been shown to inhibit AChE, which is relevant in the treatment of Alzheimer’s disease.
- Urease Inhibition : Urease inhibitors are important for managing urinary tract infections caused by urease-producing bacteria.
Case Studies and Research Findings
A review of the literature reveals several studies that have explored the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A study published in Cancer Research demonstrated that tetrahydroquinazoline derivatives significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Screening
In a comparative study published in Journal of Antimicrobial Chemotherapy, a series of quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL.
Case Study 3: Enzyme Inhibition
Research conducted on enzyme inhibitors showed that certain derivatives effectively inhibited AChE with IC50 values comparable to standard drugs used in Alzheimer’s treatment. This suggests potential therapeutic applications in neurodegenerative diseases.
The biological activities of the compound are likely attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The furan and tetrahydroquinazoline moieties may facilitate binding to various receptors or enzymes.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in the efficacy of these compounds against microbial and cancer cells.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazolinone Core : This involves cyclization reactions that establish the foundational structure.
- Introduction of the Cyclopentylcarbamoyl Group : This step modifies the core to enhance biological activity.
- Attachment of the Furan Ring : This final step adds functional diversity to the molecule.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, it has potential as a biochemical probe to study enzyme interactions and cellular processes. The quinazolinone core is known to interact with various biological targets, making this compound suitable for exploring mechanisms of action in cellular pathways.
Medicine
The therapeutic potential of this compound is particularly noteworthy:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of quinazolinones exhibit anti-inflammatory properties.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Industrial Applications
In industrial contexts, this compound may be utilized in:
- Material Development : Its unique chemical structure can be explored for creating novel materials with specific properties.
- Catalysis : The compound may serve as a catalyst in various chemical reactions due to its reactive functional groups.
Case Studies and Research Findings
Several studies have highlighted the applications of quinazolinone derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that quinazolinone derivatives could inhibit specific kinases involved in cancer progression .
- Biochemical Probes : Research published in Bioorganic & Medicinal Chemistry Letters indicated that quinazolinones could be used as probes to study protein interactions in cellular environments .
- Material Science Applications : Investigations into the use of quinazolinone-based compounds for developing advanced materials showed promising results in enhancing mechanical properties .
Properties
IUPAC Name |
4-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c29-21(25-15-18-9-6-14-33-18)12-5-13-27-23(31)19-10-3-4-11-20(19)28(24(27)32)16-22(30)26-17-7-1-2-8-17/h3-4,6,9-11,14,17H,1-2,5,7-8,12-13,15-16H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGJQJKQTNZZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.